2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-15-8-6-7-13-23(15)28(25,26)16-9-2-1-3-10-16/h1-5,9-12,15H,6-8,13-14H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCJHOSJVYMFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where a benzenesulfonyl chloride reacts with the piperidine intermediate under basic conditions.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately, often through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde.
Coupling Reaction: The final step involves coupling the benzenesulfonyl-piperidine intermediate with the benzothiazole moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a benzenesulfonyl group and an acetamide linked to a benzothiazole moiety. The synthesis typically involves coupling reactions between the respective piperidine and benzothiazole derivatives, often optimized for yield and purity. For example, studies have shown that modifications in the synthesis pathway can enhance the biological activity of related compounds by improving their pharmacokinetic properties .
Antiviral Activity
Research has indicated that derivatives similar to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide exhibit antiviral properties. Specifically, compounds with similar structures have been evaluated for their ability to inhibit the entry of viruses such as the Ebola virus (EBOV). These studies have demonstrated significant antiviral activity, leading to further investigations into their mechanisms of action and potential as therapeutic agents against viral infections .
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of related piperidine derivatives. Compounds structurally similar to this compound have been synthesized and tested in animal models for their efficacy against seizures. Initial screenings indicate that certain derivatives can effectively reduce seizure activity in models of epilepsy, suggesting potential for development as new antiepileptic drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. Research has shown that variations in the substituents on the piperidine or benzothiazole rings can significantly alter biological activity. For example, alterations in lipophilicity and electronic properties have been correlated with improved binding affinity to target proteins .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antiviral and anticonvulsant uses:
- Pain Management : Compounds that inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have shown promise in pain management by enhancing endocannabinoid levels .
- Metabolic Disorders : There is ongoing research into the use of benzothiazole derivatives as agonists for peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic syndrome .
Case Studies
Several case studies highlight the efficacy of related compounds:
These case studies underscore the versatility of compounds derived from or related to this compound in addressing various health conditions.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
Structural Differences :
- Piperazine vs. Piperidine : BZ-IV contains a 4-methylpiperazine ring, whereas the target compound has a benzenesulfonyl-piperidine. Piperazine is more polar and conformationally flexible, while the sulfonyl group on piperidine introduces steric bulk and electron-withdrawing effects .
- Substituent Effects : The methyl group in BZ-IV contributes to hydrophobicity, whereas the benzenesulfonyl group in the target compound enhances solubility in aqueous environments.
N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide
Structural Differences :
Functional Impact :
- However, the absence of the sulfonyl-piperidine group may reduce specificity for sulfonyl-sensitive enzymes .
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide
Structural Differences :
Pharmacokinetic Considerations :
2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide
Structural Differences :
Binding Affinity :
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparisons
*Predicted using Molinspiration software.
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 306.39 g/mol
This compound features a piperidine ring substituted with a benzenesulfonyl group and a benzothiazole moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit their biological effects through interactions with specific receptors or enzymes. The benzothiazole moiety is particularly noted for its ability to interact with biological targets involved in cancer and neurodegenerative diseases.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives, including the target compound. For instance:
- In vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. A study demonstrated that derivatives exhibited significant cytotoxic effects against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines, with IC values in the low micromolar range .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through various assays:
- Nitric Oxide Production : Inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production was observed, indicating potential anti-inflammatory mechanisms. The compound's effects were comparable to established anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of related compounds suggests potential applications in treating infections:
- Antibacterial and Antifungal Activities : Similar derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as low as 0.12 µg/mL against specific pathogens .
Case Studies
-
Case Study on Cancer Cell Lines :
- A recent study assessed the effects of the compound on human cancer cell lines. It was found that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
Anti-inflammatory Evaluation :
- In a controlled experiment, the compound was administered to murine models subjected to inflammatory stimuli. Results indicated reduced levels of pro-inflammatory cytokines, suggesting a robust anti-inflammatory response.
Table 1: Biological Activity Summary
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and what reaction conditions are critical for yield optimization?
The compound can be synthesized via multi-step reactions involving piperidine sulfonylation and benzothiazole coupling. Key steps include:
- Sulfonylation of piperidine derivatives : Reacting benzenesulfonyl chloride with piperidine under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonylated intermediate.
- Acetamide coupling : Condensation of the sulfonylated intermediate with 2-aminobenzothiazole using coupling agents like EDCI/HOBt in DMF at 60°C . Yield optimization requires strict control of stoichiometry, inert atmospheres (N₂), and purification via recrystallization (methanol/water) .
Q. Which analytical techniques are prioritized for structural validation, and how are spectral/crystallographic data interpreted?
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–S bond at 1.76 Å) and torsion angles to confirm stereochemistry. Data collection at 173 K minimizes thermal motion artifacts .
- NMR spectroscopy : H NMR signals for the benzothiazole NH (δ 12.3 ppm) and benzenesulfonyl aromatic protons (δ 7.5–8.1 ppm) validate regiochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 414.12) and fragmentation patterns .
Q. What preliminary biological activities have been reported, and what assays are used for screening?
Initial studies report antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) and antiviral potential (50% inhibition of HSV-1 at 10 µM). Standardized assays include:
- Broth microdilution (CLSI guidelines) for antimicrobial screening .
- Plaque reduction assays for antiviral activity .
Advanced Research Questions
Q. How can discrepancies in reported biological activity across studies be systematically addressed?
Contradictions may arise from variations in:
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this scaffold?
SAR studies should focus on:
- Piperidine modifications : Introduce substituents (e.g., methyl, fluoro) at the 2-position to assess steric/electronic effects on target binding .
- Benzothiazole replacements : Substitute with thiazole or oxadiazole rings to probe heterocycle specificity .
- Dose-response assays : Use logarithmic concentration ranges (0.1–100 µM) to calculate IC₅₀ values .
Q. How does crystallographic data inform target-binding hypotheses for this compound?
X-ray structures reveal:
- Hydrogen-bond interactions : Benzothiazole NH forms a 2.8 Å bond with Asp189 in modeled protease targets .
- Sulfonyl group orientation : The benzenesulfonyl moiety occupies hydrophobic pockets, validated by docking studies (Glide XP, ΔG = −9.2 kcal/mol) .
Q. What strategies mitigate stability issues during in vitro assays?
- Light sensitivity : Store solutions in amber vials at −20°C .
- Hydrolytic degradation : Use buffered media (pH 7.4) with <0.1% DMSO to minimize acetamide hydrolysis .
Q. How can synergistic effects with clinical therapeutics be methodically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
